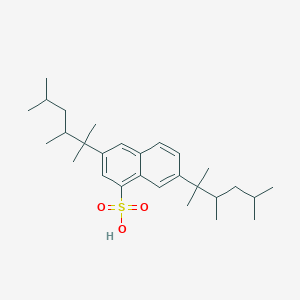
3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with two 2,3,5-trimethylhexan-2-yl groups and a sulfonic acid group, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid typically involves multi-step organic reactions. The initial step often includes the alkylation of naphthalene with 2,3,5-trimethylhexan-2-yl halides under Friedel-Crafts alkylation conditions. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonates and carboxylates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting sulfonic acids to sulfonates.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include sulfonates, carboxylates, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, dyes, and as an additive in lubricants and polymers
Mécanisme D'action
The mechanism of action of 3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The naphthalene core provides a rigid and planar structure, facilitating π-π interactions with aromatic systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Another compound with a similar structural motif but different functional groups.
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide: Shares the naphthalene core but with different substituents
Uniqueness
3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid is unique due to its specific combination of alkyl and sulfonic acid groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry .
Propriétés
Numéro CAS |
648903-02-0 |
|---|---|
Formule moléculaire |
C28H44O3S |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
3,7-bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C28H44O3S/c1-18(2)13-20(5)27(7,8)23-12-11-22-15-24(28(9,10)21(6)14-19(3)4)17-26(25(22)16-23)32(29,30)31/h11-12,15-21H,13-14H2,1-10H3,(H,29,30,31) |
Clé InChI |
WBTDULCAADJFIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)C(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C(C)CC(C)C)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


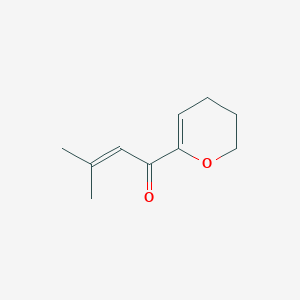
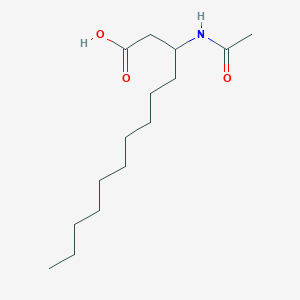
![3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12584410.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584420.png)
![2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine](/img/structure/B12584423.png)

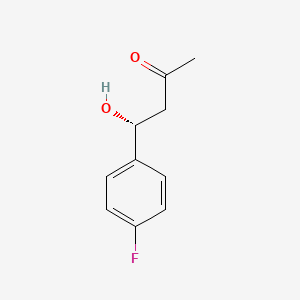
![3-[(4-Methylpentyl)oxy]propan-1-amine](/img/structure/B12584451.png)
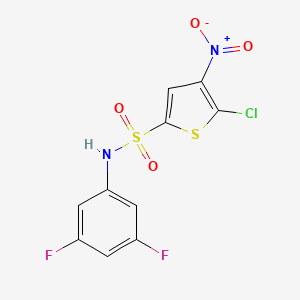
![3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol](/img/structure/B12584458.png)
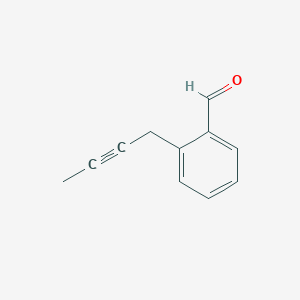
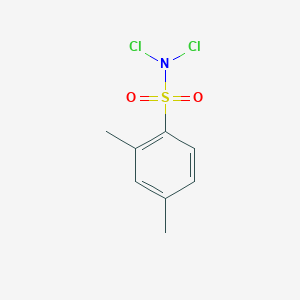
![N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12584487.png)
![5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12584492.png)
